molecular formula C13H14O6 B10782593 Baxitozine CAS No. 94201-97-5

Baxitozine

Cat. No.: B10782593
CAS No.: 94201-97-5
M. Wt: 266.25 g/mol
InChI Key: PVCWLTQMJSUKGZ-SNAWJCMRSA-N
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Description

Baxitozine is a histamine H2 receptor antagonist known for its cytoprotective, antisecretory, and antiulcer properties. It was initially developed by Sanofi and has been studied for its potential in treating digestive system disorders, particularly stomach ulcers .

Preparation Methods

The synthesis of Baxitozine involves the formation of (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid. This compound is prepared through a series of reactions that include the cyclization of amido-nitriles and subsequent functional group modifications. The reaction conditions typically involve mild temperatures and the use of nickel catalysts to facilitate the cyclization process .

Industrial production methods for this compound have not been extensively documented, but the synthesis likely involves scalable procedures that ensure high yield and purity of the final product.

Chemical Reactions Analysis

Baxitozine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Baxitozine has been extensively studied for its applications in various fields:

    Chemistry: this compound serves as a model compound for studying histamine H2 receptor antagonists and their chemical properties.

    Biology: The compound is used to investigate the biological pathways involving histamine receptors and their role in gastric acid secretion.

    Medicine: this compound’s primary application is in the treatment of stomach ulcers and other digestive system disorders. Its cytoprotective and antisecretory properties make it a valuable therapeutic agent.

Mechanism of Action

Baxitozine exerts its effects by antagonizing histamine H2 receptors. This inhibition reduces gastric acid secretion stimulated by histamine or pentagastrin. This compound’s cytoprotective activity is attributed to its ability to increase prostaglandin E2 levels in gastric juice and stomach tissue, providing a protective effect against ulcer formation .

Comparison with Similar Compounds

Baxitozine is unique among histamine H2 receptor antagonists due to its specific chemical structure and pharmacological properties. Similar compounds include:

    Cimetidine: Another histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.

    Ranitidine: Known for its effectiveness in reducing stomach acid production.

    Famotidine: A potent histamine H2 receptor antagonist with a longer duration of action compared to cimetidine and ranitidine.

This compound’s uniqueness lies in its combination of cytoprotective, antisecretory, and antiulcer activities, making it a valuable compound for further research and therapeutic applications .

Properties

CAS No.

94201-97-5

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C13H14O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h4-7H,1-3H3,(H,15,16)/b5-4+

InChI Key

PVCWLTQMJSUKGZ-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O

Origin of Product

United States

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